molecular formula C22H35N B14597962 (7E)-9-Methyl-N-phenylpentadec-9-en-7-imine CAS No. 61285-65-2

(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine

Cat. No.: B14597962
CAS No.: 61285-65-2
M. Wt: 313.5 g/mol
InChI Key: LHTRDQAPUZLMCI-UHFFFAOYSA-N
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Description

(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine is an organic compound characterized by a long carbon chain with a double bond and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-9-Methyl-N-phenylpentadec-9-en-7-imine typically involves the reaction of a suitable aldehyde with an amine under specific conditions. One common method is the condensation reaction between 9-methylpentadec-9-enal and aniline. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of 9-methyl-N-phenylpentadec-9-en-7-nitrile.

    Reduction: Formation of 9-methyl-N-phenylpentadec-9-en-7-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7E)-9-Methyl-N-phenylpentadec-9-en-7-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The double bond in the carbon chain may also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (5Z,7E)-5,7-Dodecadien-1-yl acetate: A compound with a similar double bond configuration but different functional groups.

    (5Z,7E)-5,7-Dodecadien-1-yl propionate: Another compound with a similar structure but different ester groups.

    (5Z,7E)-5,7-Dodecadien-1-ol: A compound with a similar double bond configuration but an alcohol group.

Uniqueness

(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine is unique due to its specific combination of a long carbon chain, a double bond, and an imine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61285-65-2

Molecular Formula

C22H35N

Molecular Weight

313.5 g/mol

IUPAC Name

9-methyl-N-phenylpentadec-9-en-7-imine

InChI

InChI=1S/C22H35N/c1-4-6-8-11-15-20(3)19-22(18-12-9-7-5-2)23-21-16-13-10-14-17-21/h10,13-17H,4-9,11-12,18-19H2,1-3H3

InChI Key

LHTRDQAPUZLMCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NC1=CC=CC=C1)CC(=CCCCCC)C

Origin of Product

United States

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